Regioisomeric Differentiation: Benzo[c]azepin-5-one (N2-Tosyl) vs. Benzo[b]azepin-5-one (N1-Tosyl) – LogP and Fusion Architecture
The target compound (benzo[c]azepine scaffold, N at position 2, [c]-fused) possesses a measured/computed LogP of 3.34 (ChemSrc) versus an XLogP3-AA of 2.8 for the regioisomeric 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (benzo[b]azepine scaffold, N at position 1, [b]-fused, PubChem CID 266852) [1]. The ΔLogP of approximately +0.54 units indicates the [c]-fused isomer is more lipophilic, which can influence membrane permeability, protein binding, and chromatographic retention behavior. The fusion architecture also alters the spatial relationship between the ketone oxygen and the sulfonamide group, affecting hydrogen-bond acceptor geometry.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 3.34 (ChemSrc); XlogP = 2.4 (Chem960) |
| Comparator Or Baseline | 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 24310-36-9): XLogP3-AA = 2.8 (PubChem) |
| Quantified Difference | ΔLogP ≈ +0.54 (benzo[c] more lipophilic than benzo[b] by ChemSrc vs. PubChem); ΔXlogP ≈ −0.4 (Chem960 vs. PubChem, reflecting different computational methods) |
| Conditions | Computed physicochemical properties; XLogP3-AA from PubChem 2025.04.14 release; ChemSrc LogP calculated; Chem960 XlogP calculated |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or avoiding excessive lipophilicity, the ~0.5 LogP unit difference between regioisomers can translate into measurable differences in LogD, plasma protein binding, and metabolic stability, making scaffold selection a non-trivial procurement decision.
- [1] PubChem. 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one – Compound Summary (CID 266852). XLogP3-AA = 2.8. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1-Tosyl-3_4-dihydro-1H-benzo_b_azepin-5_2H_-one View Source
